1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
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Overview
Description
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The ethyl, fluoro, methoxyphenylsulfonyl, and methylpiperidinyl groups are introduced through various substitution reactions. For example, the fluoro group can be introduced via electrophilic fluorination, while the methoxyphenylsulfonyl group can be added through sulfonylation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinoline core makes it a candidate for drug development, particularly for targeting diseases such as malaria, cancer, and bacterial infections.
Pharmaceuticals: It can be used as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent also featuring a quinoline structure.
Ciprofloxacin: An antibiotic with a quinoline core, used to treat bacterial infections.
Uniqueness
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-4-26-15-23(32(29,30)18-7-5-17(31-3)6-8-18)24(28)19-13-20(25)22(14-21(19)26)27-11-9-16(2)10-12-27/h5-8,13-16H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEGTAOMQMXFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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